molecular formula C22H24N4O2S3 B12006029 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12006029
M. Wt: 472.7 g/mol
InChI Key: IYVSOQJUBUTAPZ-YDZHTSKRSA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiadiazole ring and a hydrazide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring and hydrazide moiety are believed to play crucial roles in its biological activities. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
  • **4-(4-(4-chlorophenyl)-5-((2-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

Compared to similar compounds, 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a thiadiazole ring and a hydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N4O2S3

Molecular Weight

472.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H24N4O2S3/c1-3-12-28-19-10-8-17(9-11-19)13-23-24-20(27)15-30-22-26-25-21(31-22)29-14-18-6-4-16(2)5-7-18/h4-11,13H,3,12,14-15H2,1-2H3,(H,24,27)/b23-13+

InChI Key

IYVSOQJUBUTAPZ-YDZHTSKRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Origin of Product

United States

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